Cas no 2137082-74-5 ((9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate)

(9H-Fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate is a protected amino acid derivative commonly employed in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality, offering selective deprotection under mild basic conditions. The (2S)-2-(2-aminoethyl)pyrrolidine moiety provides a chiral scaffold, facilitating stereocontrolled synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies, ensuring high coupling efficiency and minimal side reactions. Its stability under acidic conditions allows for orthogonal deprotection schemes. The product is valued for its reliability in constructing complex peptides and peptidomimetics, making it a staple in pharmaceutical and biochemical research.
(9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate structure
2137082-74-5 structure
Product Name:(9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
CAS No:2137082-74-5
MF:C21H24N2O2
MW:336.427465438843
CID:5806647
PubChem ID:165500438
Update Time:2025-06-07

(9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylic acid, 2-(2-aminoethyl)-, 9H-fluoren-9-ylmethyl ester, (2S)-
    • 1-Pyrrolidinecarboxylic acid, 2-(2-aminoethyl)-, 9H-fluoren-9-ylmethyl ester, (2…
    • (9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
    • EN300-1178695
    • 2137082-74-5
    • Inchi: 1S/C21H24N2O2/c22-12-11-15-6-5-13-23(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14,22H2/t15-/m0/s1
    • InChI Key: JQJSCLJNOJYRQN-HNNXBMFYSA-N
    • SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CCC[C@H]1CCN

Computed Properties

  • Exact Mass: 336.183778013g/mol
  • Monoisotopic Mass: 336.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.6Ų

Experimental Properties

  • Density: 1.188±0.06 g/cm3(Predicted)
  • Boiling Point: 504.2±23.0 °C(Predicted)
  • pka: 10.27±0.10(Predicted)

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(9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate Related Literature

Additional information on (9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate

Research Brief on (9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS: 2137082-74-5)

The compound (9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS: 2137082-74-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This research brief aims to provide an updated overview of the latest studies and advancements related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent literature highlights the role of this compound as a key intermediate in solid-phase peptide synthesis (SPPS). Its fluorenylmethyloxycarbonyl (Fmoc) protecting group is particularly valuable for the temporary protection of amino groups during peptide chain assembly. Studies have demonstrated its efficacy in improving yield and purity in the synthesis of complex peptides, which are critical for developing novel therapeutics targeting diseases such as cancer, neurodegenerative disorders, and infectious diseases.

In addition to its synthetic utility, research has explored the biological activity of (9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate derivatives. For instance, modifications of the pyrrolidine ring have been shown to influence the compound's binding affinity to specific biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. These findings open new avenues for designing small-molecule inhibitors with enhanced selectivity and potency.

Furthermore, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have enabled more precise characterization of this compound and its derivatives. These techniques are crucial for ensuring the quality and consistency of synthetic peptides and small-molecule drugs derived from this intermediate.

In conclusion, (9H-fluoren-9-yl)methyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS: 2137082-74-5) remains a pivotal compound in chemical biology and pharmaceutical research. Its applications in peptide synthesis, coupled with its potential as a scaffold for drug discovery, underscore its importance in the development of next-generation therapeutics. Future research should focus on optimizing its synthetic routes and exploring novel derivatives with improved pharmacological properties.

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